

Unveiling the Molecular Targets of Sanggenon O: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

Sanggenon O, a natural compound isolated from the root bark of Morus species, has garnered interest for its potential therapeutic applications. Understanding its molecular interactions is paramount for its development as a pharmacological agent. This guide provides a comparative analysis of the molecular targets of **Sanggenon O** and its close structural analog, Sanggenon C, alongside alternative therapeutic agents. We present supporting experimental data, detailed protocols for key validation assays, and a visual representation of a key signaling pathway to facilitate further research and drug development efforts.

Comparative Analysis of Molecular Target Inhibition

The following table summarizes the inhibitory activities of Sanggenon C and other relevant compounds against key molecular targets. Data for **Sanggenon O** is limited, but its activity is reported to be similar to or stronger than Sanggenon C in some assays.

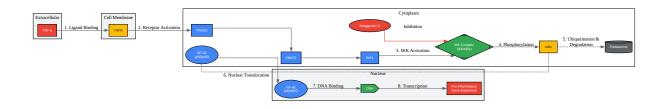


Compound	Target	Assay Type	IC50 / Ki	Source
Sanggenon C	20S Proteasome (human)	Chymotrypsin- like activity	IC50: 4 μM	[1]
26S Proteasome (in H22 cell lysate)	Chymotrypsin- like activity	IC50: 15 μM	[1]	
Proteasome (in K562 cells)	Chymotrypsin- like activity	IC50: ~28 μM	[1]	
NF-ĸB	Reporter Assay	Dose-dependent inhibition	[2]	_
Sanggenon O	NF-ĸB	Reporter Assay	Stronger inhibition than Sanggenon C	[2]
MG132	20S Proteasome	ZLLL-MCA degradation	IC50: 100 nM	[3]
26S Proteasome	Ki: 4 nM	[4]	_	
NF-ĸB	IC50: 3 μM	[4]		
Parthenolide	NF-ĸB	Cytokine Expression	IC50: 1.091- 2.620 μM	[5]
Sanggenon G	XIAP (BIR3 domain)	Fluorescence Polarization	Ki: 34.26 μM	
Birinapant	cIAP1	Kd: <1 nM		_
XIAP	Kd: 45 nM	[6]		
Embelin	XIAP	Cell-free assay	IC50: 4.1 μM	

Key Signaling Pathway Inhibition by Sanggenon O

Sanggenon O and its analogs have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. The following diagram illustrates the canonical NF-κB pathway and the point of inhibition by **Sanggenon O**.





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